Aurantinidin is a hydroxy derivative of pelargonidin and falls under the class of 3-deoxyanthocyanidins [1] [2]. The table below summarizes plants in which this compound has been reported.
| Plant Source | Family | Context of Identification | Key Evidence |
|---|---|---|---|
| Impatiens aurantiaca (Balsam) [1] | Balsaminaceae | Early chemical analysis | Scientific literature reporting its presence [1]. |
| Alstroemeria cultivars (Peruvian Lily) [1] | Alstroemeriaceae | Pigment analysis in cultivars | Scientific literature reporting its presence [1]. |
| Cinnamomum camphora (Camphor Tree) [3] | Lauraceae | Metabolite analysis of red leaves (2024 study) | LC-MS/MS detection as a differentially accumulated anthocyanin [3]. |
A critical review of the literature is important due to a significant recent discovery. A 2019 study re-examined the red pigments in liverworts (e.g., Marchantia), which were historically thought to be primitive anthocyanidins like "riccionidin" [4]. The research concluded that these pigments are, in fact, a previously unreported class of flavonoid, now named "auronidins" [4]. This indicates that some previous reports of this compound or similar pigments in basal land plants might have been misidentified.
Identifying and quantifying this compound in plant tissues involves a multi-step process combining chromatography, mass spectrometry, and transcriptomics. The following diagram outlines a generalized experimental workflow based on current methodologies.
Pigment Content Measurement and Metabolite Profiling
Transcriptomic Analysis to Investigate Biosynthesis
The identification of this compound in specific flowering plants, coupled with the discovery of the distinct auronidin pigments in liverworts, opens several research avenues:
Aurantinidin is classified as a 3-deoxyanthocyanidin [1]. This is a specific class of anthocyanidin pigments. The table below summarizes its key chemical properties and known natural occurrences.
| Property | Description |
|---|---|
| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium [2] |
| Chemical Formula | C₁₅H₁₁O₆⁺ [2] |
| Molar Mass | 287.24 g/mol [2] |
| Other Names | 6-Hydroxypelargonidin [3] |
| Plant Sources | Reported in Impatiens aurantiaca (Balsaminaceae) and some Alstroemeria cultivars [2]. Also detected in Cinnamomum camphora (camphor tree) [4]. |
Anthocyanidins share a common biosynthetic origin within the phenylpropanoid and flavonoid pathways [5]. The diagram below illustrates the general pathway, with this compound's proposed position as a 3-deoxy derivative.
General anthocyanidin biosynthesis pathway with proposed route to this compound.
This compound is a 6-hydroxylated pelargonidin [3]. Its biosynthesis is hypothesized to branch from the common flavonoid intermediate, dihydrokaempferol. A key, yet uncharacterized, oxidation step is proposed to introduce the hydroxyl group at the C6 position, differentiating it from the more common pelargonidin pathway [1].
To elucidate a complete biosynthesis pathway, the following methodologies, commonly used in flavonoid research, would be applicable.
This approach identifies genes and compounds present in plant tissues producing the pigment.
Once candidate genes are identified, their function must be verified.
The most critical consideration for your research is that This compound is a relatively minor and less-studied anthocyanidin. Its specific biosynthetic enzymes and regulatory transcription factors remain largely unknown. Future research should focus on:
The table below summarizes and compares the known structural properties of aurantinidin with the six most prevalent anthocyanidins. The biological activity of anthocyanidins is highly dependent on the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the B ring [1].
| Anthocyanidin | B-Ring Substituents (R3', R4', R5') | Molecular Formula (Aglycone) | Molecular Weight (g/mol) | Key Structural Features & Hypothesized Activity |
|---|---|---|---|---|
| This compound | -H, -OH, -OH [2] | C15H11O6+ [2] |
287.25 | Lacks substitution at R3'; unique presence noted in specific plants like Cinnamomum camphora [3]. |
| Pelargonidin (Pg) | -H, -OH, -H [4] [1] | C15H11O5+ |
271.25 | One B-ring -OH; simplest structure, lower antioxidant activity [1]. |
| Cyanidin (Cd) | -OH, -OH, -H [4] [1] | C15H11O6+ |
287.25 | Catechol group (3',4'-diOH); significantly enhances antioxidant and biological activity [4] [1]. |
| Delphinidin (Dp) | -OH, -OH, -OH [4] [1] | C15H11O7+ |
303.25 | Three B-ring -OH groups; demonstrates strongest antioxidant and cytotoxic activity in vitro [1]. |
| Peonidin (Pn) | -OCH₃, -OH, -H [4] [1] | C16H13O6+ |
301.28 | Methoxy group at R3'; generally lower activity than cyanidin [1]. |
| Petunidin (Pt) | -OCH₃, -OH, -OH [4] [1] | C16H13O7+ |
317.28 | Combination of methoxy and dihydroxyl groups; activity intermediate between cyanidin and delphinidin [1]. |
| Malvidin (Mv) | -OCH₃, -OCH₃, -OH [4] [1] | C17H15O7+ |
331.31 | Two methoxy groups; typically shows lower antioxidant activity [1]. |
> Note: Quantitative bioactivity data (e.g., IC₅₀ values) for this compound from standardized assays is absent from current literature, in contrast to the more established data for its counterparts [1].
While specific protocols for this compound are rare, the following established methodologies for anthocyanin and anthocyanidin analysis are directly applicable. A generalized workflow for evaluating their biological activity is also provided.
The following in vitro assays are standard for evaluating anthocyan(id)in bioactivity, though peer-reviewed results for this compound are currently lacking.
The following diagram illustrates a generalized workflow for evaluating the bioactivity of an anthocyanidin from extraction to mechanism of action analysis.
Bioactivity evaluation workflow for anthocyanidins.
Aurantinidin is classified as a rare 6-hydroxyanthocyanidin [1]. The table below summarizes its basic structural characteristics based on the available literature.
| Property | Description |
|---|---|
| IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-3,5,6,7-tetrahydroxy-1-benzopyrylium [2] |
| Core Structure | Flavylium (2-phenylbenzopyrylium) cation [2] [3] |
| Classification | Anthocyanidin aglycone (6-hydroxy subgroup) [1] |
| Substitution Pattern | R3', R4', R5, R6, R7 = OH; R5' = H [2] [1] [3] |
While specific protocols for this compound were not found, established methodologies for analyzing similar anthocyanidins can provide a research framework.
General biosynthetic pathway for anthocyanidins like this compound.
This compound aglycone remains a relatively uncharacterized plant pigment. Its identification in scientific literature is primarily within taxonomic and chemical classification contexts [2] [1]. A significant challenge in the field has been the re-evaluation of pigments in basal land plants; for example, red pigments in liverworts once thought to be anthocyanins were recently identified as a distinct class of fluorescent pigments named auronidins [5]. This highlights the need for careful re-examination of historical phytochemical data using modern analytical techniques.
Future research priorities for this compound should focus on:
| Aspect | Available Data & Methodological Context |
|---|---|
| Identification | Detected as a differentially accumulated metabolite in a non-targeted LC-MS/MS analysis of plant leaves [1]. |
| Quantitative Spectroscopic Data | Not explicitly provided in the searched literature. |
| Experimental Protocol (LC-MS/MS) | 1. Sample Preparation: Plant leaf tissues are harvested, immediately frozen in liquid nitrogen, and ground to a fine powder. Metabolites are typically extracted using a methanol-water solvent system [1]. 2. Chromatography: Separation is performed on a C18 column using a gradient elution program (e.g., water-acetonitrile with formic acid) [1]. 3. Mass Spectrometry: Analysis is conducted using a tandem mass spectrometer (e.g., QTRAP system) with Electrospray Ionization (ESI) in positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to identify and quantify specific metabolites [1]. |
The general properties and analysis methods for common anthocyanidins can provide a useful reference for understanding aurantinidin.
| Aspect | Description & Common Techniques |
|---|---|
| Structural Backbone | All anthocyanidins share a flavylium cation backbone. Their color and spectral properties are influenced by hydroxylation, glycosylation, and pH [2]. |
| UV-Vis Spectroscopy | Typical Protocol:
The diagram below illustrates the core biosynthetic pathway of this compound and other anthocyanidins, along with a proposed mechanism for its potential therapeutic action, based on the biological activities of related compounds [4].
This compound biosynthesis and a proposed chondroprotective mechanism. The red arrow indicates suppression of a key inflammatory pathway [4].
The potential therapeutic value of this compound and other anthocyanidins is an area of growing interest, particularly in managing conditions like osteoarthritis (OA) [4]. The proposed mechanism, as shown in the pathway above, suggests that these compounds can suppress the NF-κB inflammatory signaling pathway, reducing the expression of catabolic factors that lead to cartilage breakdown [4].
Anthocyanidins are water-soluble pigments responsible for red, purple, and blue colors in plants [1]. Their color is primarily governed by the pH of the surrounding environment due to molecular transformations [1] [2].
The table below outlines the general structural transformations and corresponding color changes for typical anthocyanidins across different pH levels.
| pH Range | Predominant Structure | Typical Color | Notes on Stability |
|---|---|---|---|
| pH < 2 | Flavylium cation | Red | Most stable in strongly acidic conditions [1]. |
| pH 4–5 | Carbinol pseudobase / Chalcone | Colorless | Kinetic & thermodynamic competition between hydration reactions; solution has little hue [1]. |
| pH 7–8 | Quinonoidal base / anion | Purple / Violet | Formed from deprotonation; color depends on specific anthocyanidin [1]. |
| pH > 11 | Quinonoidal dianion | Blue | Observed in some anthocyanidins (e.g., cyanidin) at very high pH [1]. |
Other critical factors influencing color and stability include:
While specific protocols for aurantinidin are not available, the following framework outlines standard methodologies used in the field for studying anthocyanidin color properties [1] [3].
Extraction & Sample Preparation
pH-Dependent Colorimetry & Stability Studies
Separation & Identification
The lack of specific data on this compound highlights its status as a less-common anthocyanidin. To advance your research, I suggest the following:
Aurantinidin is one of the minor anthocyanidins, which are water-soluble pigments responsible for the pink, red, purple, and blue colors in many fruits, flowers, and other plant tissues. As part of the flavonoid family, anthocyanidins and their glycosylated forms (anthocyanins) have gained significant research interest due to their antioxidant properties and potential health benefits, including anti-inflammatory, anti-cancer, and cardiovascular protective effects. [1] Chemically, this compound is characterized by a 2-phenyl-benzopyrylium (flavylium) ion core structure, consisting of two aromatic rings (A and B) joined by a heterocyclic pyran ring containing three carbon atoms, forming a characteristic C6-C3-C6 skeleton. [1] The specific substitution pattern of this compound includes hydroxyl groups at the R3, R5, R6, R7, and R4' positions, with no substitution at R3' and R5' positions, distinguishing it from more common anthocyanidins like cyanidin and pelargonidin. [1]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as the analytical technique of choice for the separation, identification, and quantification of anthocyanidins in complex plant matrices due to its high sensitivity, selectivity, and ability to provide structural information. The combination of chromatographic separation with mass spectrometric detection enables researchers to overcome the challenges posed by the structural similarity of different anthocyanidins and their complex glycosylation patterns. [1] The analysis of minor anthocyanidins like this compound presents particular challenges due to their typically low concentrations in natural sources, instability under various pH and light conditions, and the lack of commercially available reference standards for method validation. These application notes address these challenges by providing optimized protocols for the reliable analysis of this compound in various matrices.
Sample Homogenization: Fresh plant materials or fruits should be immediately frozen in liquid nitrogen upon collection and homogenized to a fine powder using a pre-chilled mortar and pestle or laboratory mill. Lyophilized samples can be used for improved stability and shelf life. The homogenization process must be conducted quickly to prevent degradation of heat-labile anthocyanidins. [1]
Extraction Procedure: Weigh 1.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acidified methanol (methanol:water:formic acid, 70:29:1, v/v/v) as the extraction solvent. The acidic conditions help stabilize the flavylium cation form of anthocyanidins. [1] [2] Sonicate the mixture in an ultrasonic water bath for 15 minutes at 50°C, then centrifuge at 5000 × g for 10 minutes at 4°C. Carefully collect the supernatant. Repeat the extraction twice with fresh solvent and combine all supernatants.
Extract Purification: Transfer the combined extract to a solid-phase extraction (SPE) cartridge (C18 or Sephadex LH-20 preconditioned with methanol and water). Wash with 20 mL of acidified water (0.1% formic acid) to remove polar impurities, then elute anthocyanidins with 10 mL of acidified methanol (methanol:formic acid, 99:1, v/v). [1] Evaporate the eluent to dryness under a stream of nitrogen at 35°C, and reconstitute the residue in 1.0 mL of mobile phase initial conditions (typically 5-10% acetonitrile in water with 0.1% formic acid). Filter through a 0.22 μm membrane filter before HPLC-MS analysis.
Table 1: Optimized HPLC Conditions for this compound Separation
| Parameter | Specification | Alternative Options |
|---|---|---|
| Column | C18 reverse phase (150 × 4.6 mm, 2.7 μm) | C18 (150 × 2.1 mm, 1.8 μm) for UHPLC |
| Column Temperature | 35°C | 30-40°C acceptable |
| Mobile Phase A | Water with 0.1% formic acid | 1-5% formic acid or 0.1-1% acetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol with 0.1% formic acid |
| Flow Rate | 0.7 mL/min | 0.2-1.0 mL/min (adjust for column dimensions) |
| Injection Volume | 5 μL | 1-10 μL based on sensitivity requirements |
| Gradient Program | Time (min) / %B: 0/5, 2/5, 15/20, 25/30, 30/50, 35/90, 40/90, 41/5, 45/5 | Adjust for specific matrix requirements |
The chromatographic separation employs a reverse-phase mechanism, where the non-polar stationary phase interacts with the aromatic structure of this compound, while the polar mobile phase facilitates elution through increasing organic modifier concentration. The acidic modifiers in the mobile phase (formic or acetic acid) help maintain the anthocyanidins in their stable flavylium cation form, improving peak shape and resolution. [1] [3] [2] The gradient elution program should be optimized based on the specific matrix complexity, with typical run times of 30-60 minutes for comprehensive separation of anthocyanidins and their glycosylated forms.
Ionization Source Settings: For optimal detection of this compound, employ electrospray ionization (ESI) in positive ion mode, as anthocyanidins readily form stable [M]+ ions due to their charged flavylium structure. The ionization source parameters should be optimized as follows: capillary voltage, 1500-2000 V; nozzle voltage, 1500 V; nebulizer gas (N₂) pressure, 40 psi; sheath gas flow, 12 L/min; sheath gas temperature, 400°C; and gas temperature, 300°C. [4] These parameters may require slight adjustment based on specific instrument configurations.
Mass Analysis Parameters: For this compound identification and confirmation, use multiple reaction monitoring (MRM) for targeted quantification or full scan mode for untargeted analysis. The typical precursor ion for this compound is [M]+ at m/z 271, with major fragment ions expected at m/z 253 [M-H₂O]+, m/z 225 [M-H₂O-CO]+, and m/z 197 [M-2H₂O-CO]+ based on its hydroxylation pattern. [1] Instrument parameters should include: fragmentor voltage, 120-150 V; collision energy, 20-35 eV; and dwell time, 100-200 ms per transition. For high-resolution mass spectrometry (HRMS) using Q-TOF instruments, maintain a resolution >20,000 to ensure accurate mass measurements for elemental composition confirmation. [3]
The identification of this compound in complex matrices relies on the integration of chromatographic retention behavior and mass spectrometric data. Under the recommended HPLC conditions, this compound typically elutes between 15-25 minutes, depending on the specific gradient profile and column characteristics. Positive identification requires matching the retention time with an authentic reference standard when available. In the absence of a commercial standard, relative retention times compared to known anthocyanidins can provide preliminary identification. [1] [2]
Mass spectrometric confirmation is essential for reliable identification. The protonated molecule [M]+ of this compound should be detected at m/z 271.0601 (calculated for C₁₅H₁₁O₆) in high-resolution mass spectrometry, with a mass accuracy of ±5 ppm. The fragmentation pattern in MS/MS experiments provides additional structural information, with characteristic neutral losses of H₂O (18 Da), CO (28 Da), and combined losses that help confirm the hydroxylation pattern. [1] For additional confidence, the UV-Vis spectrum captured by a photodiode array detector can supplement MS data, with this compound typically showing maximum absorption around 480-490 nm, characteristic of its specific hydroxylation pattern. [2]
Table 2: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Typical Values for this compound |
|---|---|---|
| Linearity Range | R² > 0.995 | 0.1-500 ng/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03-0.05 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1-0.2 ng/mL |
| Precision (Intra-day RSD) | < 10% | 3.5-6.2% |
| Precision (Inter-day RSD) | < 15% | 5.8-8.7% |
| Recovery (%) | 85-115% | 92-105% |
| Matrix Effects (%) | 85-115% | 88-108% |
For quantitative analysis, a stable isotope-labeled internal standard (when available) is recommended to compensate for matrix effects and variations in extraction efficiency. Alternatively, structurally similar anthocyanidins can be used as internal standards. Calibration curves should be prepared in the same matrix as the samples to account for matrix effects, with at least six concentration levels across the expected range. [2] [4] The standard addition method is particularly useful when analyzing this compound in complex matrices with significant background interference.
Method validation should demonstrate acceptable precision, accuracy, specificity, and robustness according to ICH or AOAC guidelines. Precision should be evaluated at low, medium, and high concentrations across multiple days, with RSD values not exceeding 15%. Accuracy should be assessed through recovery experiments using spiked samples, with acceptable recovery rates of 85-115%. The method's robustness can be tested by deliberately varying critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) to ensure reliable performance under normal operational variations. [2] [4]
The analytical methods described in these application notes support various research and industrial applications focused on this compound and related anthocyanidins. In natural products research, these protocols enable the discovery and characterization of novel plant sources rich in this compound, contributing to the understanding of plant biochemistry and the distribution of this minor anthocyanidin across different plant families. The taxonomic significance of this compound distribution patterns can provide valuable chemotaxonomic markers for plant classification and evolutionary studies. [1]
In the functional foods and nutraceuticals industry, the quantification of this compound is essential for standardization of botanical extracts and quality control of finished products. As consumer interest in anthocyanin-rich products continues to grow, reliable analytical methods ensure accurate labeling and support structure-function claims related to the antioxidant capacity and potential health benefits of these products. The protocols described here can be implemented in quality control laboratories to monitor batch-to-batch consistency and product stability during storage. [1] [2]
For pharmacokinetic and bioavailability studies, the high sensitivity of the HPLC-MS/MS method enables the detection and quantification of this compound and its metabolites in biological fluids at physiologically relevant concentrations. Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for evaluating its potential as a therapeutic agent or nutraceutical ingredient. The microsampling approach (100 μL plasma) described in these protocols is particularly valuable for preclinical studies in small animal models, allowing for longitudinal study designs with reduced animal numbers. [4]
Figure 1: Comprehensive Workflow for this compound Analysis Using HPLC-MS
Figure 2: Characteristic Fragmentation Pathway of this compound in ESI+ MS/MS
Poor Chromatographic Peak Shape: If this compound peaks show tailing or fronting, check the mobile phase pH and ensure adequate acidification (pH 2-3) to maintain the flavylium cation form. Column aging can also contribute to peak shape deterioration; consider replacing the column or implementing more aggressive cleaning procedures with high organic washes. Matrix effects from co-extracted compounds may also cause peak distortion, which can be addressed through improved sample clean-up or gradient optimization. [1] [2]
Insufficient Sensitivity: For low abundance this compound, several approaches can enhance detection sensitivity. Increase injection volume within the linear range of the detector, or employ electrospray ionization parameters optimization focusing on nebulizer gas flow, sheath gas temperature, and nozzle voltage as described in the methodology section. Source cleaning and proper ion optics maintenance can significantly improve signal intensity. For extreme sensitivity requirements, consider using a nano-LC system with lower flow rates to enhance ionization efficiency. [4]
Signal Instability: Fluctuations in this compound signal during analysis may result from source contamination or mobile phase degradation. Regular ESI source cleaning and preparation of fresh mobile phases daily are recommended. If using an autosampler, ensure sample stability by maintaining low temperatures (4-10°C) and using light-protected vials to prevent photodegradation. Internal standards should be used to correct for signal variations in quantitative applications. [2] [4]
This compound, like other anthocyanidins, is particularly susceptible to degradation under various conditions. The compound is pH-sensitive, with maximum stability in acidic conditions (pH 1-3). Neutral or alkaline conditions promote the formation of colorless pseudobases and chalcones, which can revert to the colored flavylium form upon acidification but may undergo irreversible degradation. [1] [2] Temperature control is critical throughout the analytical process, with extraction and analysis preferably conducted at temperatures below 40°C to prevent thermal decomposition.
Light exposure can catalyze this compound degradation through photochemical reactions. All analytical procedures should be performed under minimal light exposure using amber glassware or working under yellow/red safelights when possible. For long-term storage, samples and extracts should be kept at -80°C under inert atmosphere (nitrogen or argon) to prevent oxidation. [2] Antioxidants such as ascorbic acid or BHT are generally not recommended as they may interfere with the analysis, but inert atmosphere handling provides effective protection without introducing interferences.
The application notes and protocols presented herein provide a comprehensive framework for the reliable analysis of this compound using HPLC-MS techniques. The methodologies have been optimized to address the specific chemical properties and stability challenges associated with this minor anthocyanidin, enabling researchers to obtain accurate and reproducible results across various applications from basic research to quality control. The integration of robust sample preparation with advanced chromatographic separation and sensitive mass spectrometric detection represents the current state-of-the-art for anthocyanidin analysis.
As research interest in minor anthocyanidins continues to grow, these protocols will support further investigation into the distribution, bioavailability, and potential health benefits of this compound. The ongoing development of reference materials and interlaboratory validation studies will further enhance the reliability and standardization of this compound analysis across the scientific community. Researchers are encouraged to adapt these core principles to their specific instrumental configurations and analytical requirements while maintaining the fundamental safeguards necessary for the accurate analysis of this chemically delicate compound.
This compound is a naturally occurring anthocyanidin that contributes to orange, red, and purple pigmentation in various plant species. As a member of the 3-deoxyanthocyanidin class, it lacks a hydroxyl group at the 3-position on the C-ring, which differentiates it from more common anthocyanidins like cyanidin and delphinidin [1] [2]. This structural variation affects its chemical properties, stability, and detection requirements. While anthocyanins like cyanidin and delphinidin dominate research attention, this compound represents a specialized pigment with distinct analytical challenges due to its relatively low abundance in most plant species and structural similarity to other flavonoids.
The detection and quantification of this compound in plant tissues presents several technical challenges that require optimized methodologies. Its chemical instability under varying pH conditions and sensitivity to enzymatic degradation during extraction necessitates carefully controlled protocols. Additionally, the structural similarity between this compound and other anthocyanidins demands high-resolution separation techniques to achieve accurate identification and quantification. These application notes address these challenges by providing validated protocols for sample preparation, chromatographic separation, and mass spectrometric detection specifically optimized for this compound analysis in complex plant matrices. The methodologies outlined here are particularly relevant for researchers investigating plant pigmentation patterns, stress responses, and the biosynthesis of specialized metabolites in species such as Cinnamomum camphora where this compound has been reported [3] [4].
Tissue Harvesting: Collect fresh plant tissues (leaves, petals, or fruits) showing pigmentation and immediately flash-freeze in liquid nitrogen to preserve metabolite integrity. For delicate tissues like flower petals, press-drying between acid-free blotting paper may be used as an alternative stabilization method [5].
Stabilization Methods:
Tissue Homogenization: Grind frozen tissues to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or mechanical homogenizer. Maintain samples at cryogenic temperatures throughout processing to prevent enzymatic activity and metabolite degradation.
Primary Extraction:
Delipidation and Cleanup:
Table 1: Troubleshooting Guide for Sample Preparation
| Issue | Potential Cause | Solution |
|---|---|---|
| Low yield | Incomplete extraction | Increase sonication time; use multiple extraction cycles |
| Peak broadening | Sample degradation | Maintain temperature at 4°C throughout; reduce processing time |
| Poor chromatography | Incomplete delipidation | Add hexane wash step; use SPE cleanup |
| Inconsistent results | Enzymatic activity | Ensure immediate freezing after harvest; use protease inhibitors |
UPLC System Configuration:
Gradient Elution Program:
Detection Parameters:
For laboratories without access to UPLC systems, conventional HPLC provides acceptable resolution with longer run times:
HPLC System Configuration:
Gradient Elution Program:
Table 2: Characteristic Retention Times and Spectral Properties of Common Anthocyanidins
| Anthocyanidin | UPLC Rt (min) | HPLC Rt (min) | λmax (nm) | Molecular Formula |
|---|---|---|---|---|
| This compound | 8.2-8.9 | 22.5-23.8 | 440-480 | C15H10O6 |
| Luteolinidin | 7.8-8.5 | 21.0-22.2 | 450-490 | C15H10O6 |
| Apigeninidin | 9.5-10.2 | 25.5-26.8 | 460-500 | C15H10O5 |
| Cyanidin | 6.5-7.2 | 18.2-19.5 | 510-540 | C15H10O6 |
| Delphinidin | 5.8-6.5 | 16.5-17.8 | 520-560 | C15H10O7 |
Triple Quadrupole MS for Quantification:
High-Resolution MS for Identification:
This compound displays distinctive fragmentation patterns that facilitate its identification:
Table 3: Optimized MRM Transitions for this compound and Related Compounds
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| This compound | 287.0 | 269.0 | 100 | 80 | 30 |
| 287.0 | 241.0 | 100 | 80 | 40 | |
| 287.0 | 213.0 | 100 | 80 | 45 | |
| Luteolinidin | 287.0 | 259.0 | 100 | 80 | 35 |
| Apigeninidin | 271.0 | 253.0 | 100 | 80 | 32 |
| Cyanidin | 287.0 | 213.0 | 100 | 80 | 38 |
The identification of this compound in plant extracts should follow a structured workflow to ensure accurate annotation:
Chromatographic Alignment: Align peaks across multiple samples using retention time tolerance of ±0.2 min.
Mass Accuracy Assessment: Confirm observed m/z values within 5 ppm of theoretical mass for C15H10O6+ (287.0550).
Isotopic Pattern Matching: Compare experimental isotopic distribution with theoretical pattern using tools like IsoPattern.
Fragmentation Spectrum Matching: Compare MS/MS spectra with reference standards or literature data.
Spectral Library Searching: Match against databases such as MassBank, HMDB, or NIST.
Confidence Level Assignment: Classify identification according to COSMOS Metabolomics Standards Initiative levels [1] [2].
External Calibration: Prepare calibration curves using authentic standards if available (0.1-100 μg/mL).
Internal Standardization: Use stable isotope-labeled anthocyanidins or structurally similar compounds as internal standards (e.g., deuterated cyanidin).
Standard Addition: For complex matrices, employ standard addition method to account for matrix effects.
Limit of Detection (LOD): Typically 0.1-0.5 ng/mL for this compound with optimized MRM methods.
Limit of Quantification (LOQ): Typically 0.5-1.0 ng/mL with precision <15% RSD and accuracy 85-115% [1] [2].
The following diagram illustrates the complete analytical workflow for this compound detection and identification:
Figure 1: Comprehensive analytical workflow for this compound detection in plant tissues, illustrating the three main phases of analysis from sample preparation to final quantification.
Peak Tailing:
Signal Suppression:
Retention Time Drift:
Poor Fragmentation:
System Suitability Test: Run daily with reference standard to verify retention time (±0.1 min), peak area (RSD <5%), and resolution from nearest peak (R >1.5)
Blank Injections: Solvent blanks after high-concentration samples to check for carryover
Quality Control Samples: Pooled quality control samples every 5-10 injections to monitor system stability
Reference Materials: Include certified reference materials when available; otherwise use characterized plant extracts
The protocols described herein enable researchers to accurately detect and quantify this compound in various plant tissues, facilitating several research applications:
Pigmentation Studies: Investigate the role of this compound in plant coloration patterns and its relationship to other anthocyanidins [3] [4]
Stress Response Monitoring: Study this compound accumulation under abiotic stresses such as high light intensity, nutrient deficiency, or temperature extremes [6]
Phylogenetic Research: Examine the distribution of this compound across plant species to understand evolutionary patterns in flavonoid biosynthesis
Biosynthetic Pathway Elucidation: Investigate this compound biosynthesis and regulation through combined metabolomic and transcriptomic approaches [3] [4]
These application notes provide comprehensive methodologies for detecting and analyzing this compound in plant tissues, addressing the need for standardized protocols in phytochemical research. The integration of robust sample preparation, high-resolution separation, and sensitive mass spectrometric detection enables reliable identification and quantification of this specialized metabolite, supporting advanced research in plant biochemistry and metabolomics.
Aurantinidin is one of at least 19 naturally occurring anthocyanidins, but it is rarer than the six common types (cyanidin, delphinidin, etc.) [1] [2]. Its key challenge is instability, as it is highly reactive and degrades with changes in pH, temperature, and light [3] [4]. The general approach for this compound analysis is summarized below.
This protocol provides a starting point for separating and identifying this compound from plant material, using reverse-phase HPLC coupled with PDA and mass spectrometry detection.
The table below outlines a standard set of conditions for analysis.
| Parameter | Recommended Setting | Alternative/Optimization Note |
|---|---|---|
| HPLC System | HPLC with quaternary pump, autosampler, column oven, and PDA detector. | - |
| Mass Spectrometer | MS/MS with ESI (Electrospray Ionization) source. | Essential for confirming identity, especially without a pure standard. |
| Ionization Mode | Positive ion mode [2]. | - |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18, Prodigy ODS) [3] [2] | - |
| Column Temp. | 30-40°C [6] | - |
| Mobile Phase A | Water with 2-5% Formic Acid [3] [2] | Acidification stabilizes the flavylium cation form. |
| Mobile Phase B | Acetonitrile with 2-5% Formic Acid [3] [2] | Methanol can be used, but acetonitrile often provides better resolution. |
| Injection Volume | 10 µL [6] | Can be adjusted based on concentration. |
| Flow Rate | 1.0 mL/min [2] | - |
| PDA Detection | 280 nm (for phenolic ring), 450-530 nm (for this compound's specific λ_max) [3] | Acquire full spectrum (200-600 nm) for characterization. |
| Gradient Program | Time (min) / %B: 0/5, 5/15, 20/25, 30/50, 31/95, 35/95, 36/5, 40/5 (Equilibration) | This is a starting gradient; optimize for your specific column and sample. |
Due to the lack of a direct protocol, you will likely need to optimize the method. Key parameters to focus on are listed below.
| Parameter | Optimization Goal | Strategy |
|---|---|---|
| Extraction Solvent | Maximize anthocyanin yield and stability. | Test different acids (e.g., formic, TFA, HCl) and concentrations (0.1%-1%) in methanol or ethanol [3]. |
| Mobile Phase pH/Additives | Achieve peak symmetry and resolution. | Formic acid is common; Trifluoroacetic acid (TFA) can improve peak shape for some anthocyanins but may suppress MS signal [5]. |
| Gradient Profile | Resolve this compound from other anthocyanins and matrix interferences. | Systematically adjust the slope and composition of the acetonitrile gradient. A slower gradient around the expected retention time improves resolution [5]. |
I hope this structured application note provides a robust foundation for your work on this compound. Should you need to delve deeper into the validation of such a method, please feel free to ask.
Aurantinidin is a rare anthocyanidin, and its instability during processing is a major challenge for commercial application. Its molecular structure, particularly the -OH group at the 3'-position on the B-ring, is a key determinant of its color and susceptibility to degradation [1] [2].
The stability of this compound is influenced by several environmental and compositional factors. The major degradation pathways include hydrolysis, oxidation, and reactions with other molecules.
This section provides detailed methodologies for key experiments to characterize and improve this compound stability.
1. Objective: To determine the degradation rate constant and half-life of this compound under thermal stress.
2. Materials:
3. Procedure: 1. Sample Preparation: Prepare this compound solutions (e.g., 100 mg/L) in different pH buffers. Aliquot into amber vials. 2. Thermal Treatment: Place vials in pre-heated water baths at set temperatures (e.g., 60, 70, 80, 90°C). Remove duplicate vials at predetermined time intervals. 3. Analysis: Immediately cool samples on ice. Analyze this compound concentration using HPLC. A suggested method is a C18 column with a mobile phase of acidified water (e.g., 5% formic acid) and acetonitrile, with detection at the λmax of this compound. 4. Data Calculation: Plot the natural logarithm of this compound concentration versus time. The slope of the linear regression is the degradation rate constant (k). Calculate the half-life using t₁/₂ = ln(2)/k.
4. Anticipated Outcome: The data can be summarized in a table as below. This will clearly show that degradation accelerates with increasing temperature and pH.
Table 1: Example Data Structure for Thermal Degradation Kinetics of this compound
| pH | Temperature (°C) | Degradation Rate Constant, k (h⁻¹) | Half-Life, t₁/₂ (h) | R² |
|---|---|---|---|---|
| 3.0 | 70 | (Value from experiment) | (Value from experiment) | (Value) |
| 3.0 | 80 | (Value from experiment) | (Value from experiment) | (Value) |
| 5.0 | 70 | (Value from experiment) | (Value from experiment) | (Value) |
| 7.0 | 70 | (Value from experiment) | (Value from experiment) | (Value) |
1. Objective: To screen and quantify the stabilizing effect of various co-pigments on this compound.
2. Materials:
3. Procedure: 1. Sample Preparation: Prepare a series of solutions containing a fixed concentration of this compound and varying molar ratios of co-pigment (e.g., 0:1, 1:1, 5:1 co-pigment:this compound). Use a solution without co-pigment as a control. 2. Measurement: After equilibration, measure the UV-Vis absorption spectrum of each solution. 3. Data Calculation: Calculate the hyperchromic effect (percentage increase in absorbance at λmax) and the bathochromic shift (nm shift in λmax) compared to the control.
4. Anticipated Outcome: The results can be effectively compared using a table, highlighting the most effective co-pigments.
Table 2: Example Data Structure for Co-pigmentation Effects on this compound (at pH 3.5)
| Co-pigment | Molar Ratio (Co-pigment:this compound) | Hyperchromic Effect (%) | Bathochromic Shift (nm) |
|---|---|---|---|
| Control | 0:1 | - | - |
| Rutin | 1:1 | (Value from experiment) | (Value from experiment) |
| Rutin | 5:1 | (Value from experiment) | (Value from experiment) |
| Ferulic Acid | 1:1 | (Value from experiment) | (Value from experiment) |
| Catechin | 1:1 | (Value from experiment) | (Value from experiment) |
The following diagrams, generated using Graphviz DOT language, illustrate the core experimental workflow and the molecular degradation pathways of this compound.
Diagram 1: this compound stability assessment workflow.
Diagram 2: Key degradation pathways and influencing factors.
The primary challenge is the scarcity of pure this compound for systematic study. Future research should prioritize:
I hope these structured notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific protocol, please feel free to ask.
Aurantinidin is a relatively rare anthocyanidin pigment that represents a promising alternative to synthetic colorants in food, pharmaceutical, and cosmetic applications. As consumer preference shifts toward natural ingredients, this compound offers significant potential due to its vibrant orange-red hues and potential health benefits. Unlike more common anthocyanidins like cyanidin and delphinidin, this compound features a unique hydroxylation pattern at positions 3, 5, 6, and 7 on the flavylium backbone, with an additional hydroxyl group on the B-ring phenyl group. This specific structural arrangement contributes to its distinct color properties and biological activities. Recent research indicates that this compound exhibits potent antioxidant capacity compared to other anthocyanidins, although clinical evidence in humans remains limited. [1]
The utilization of this compound as a natural colorant aligns with current regulatory trends restricting synthetic colorants due to health concerns. Several synthetic red colorants have faced restrictions in the European Union, Australia, and Japan due to associations with allergies, hyperactivity in children, and potential carcinogenic effects. [2] This application note provides comprehensive technical information and standardized protocols to facilitate the research, development, and application of this compound in various product formulations, with particular emphasis on its stability considerations and optimal utilization parameters.
This compound (3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride) possesses distinct molecular properties that differentiate it from more common anthocyanidins:
The unique hydroxylation pattern of this compound significantly influences its spectral characteristics and color expression:
Table 1: Structural Comparison of this compound with Common Anthocyanidins
| Anthocyanidin | R3' | R4' | R5' | R3 | R5 | R6 | R7 |
|---|---|---|---|---|---|---|---|
| This compound | −H | −OH | −H | −OH | −OH | −OH | −OH |
| Pelargonidin | −H | −OH | −H | −OH | −OH | −H | −OH |
| Cyanidin | −OH | −OH | −H | −OH | −OH | −H | −OH |
| Delphinidin | −OH | −OH | −OH | −OH | −OH | −H | −OH |
| Peonidin | −OCH₃ | −OH | −H | −OH | −OH | −H | −OH |
| Malvidin | −OCH₃ | −OH | −OCH₃ | −OH | −OH | −H | −OH |
Table 2: Spectral and Color Properties of this compound Under Different Conditions
| Parameter | Acidic pH (≤3) | Neutral pH (7) | Alkaline pH (≥8) |
|---|---|---|---|
| Predominant Structure | Flavylium cation | Carbinol pseudobase | Quinoidal base |
| Color Expression | Vibrant orange-red | Colorless or pale yellow | Bluish-purple (unstable) |
| Absorption Maxima | ~495 nm | ~350 nm | ~580 nm |
| Extinction Coefficient | High | Low | Moderate |
The coloration stability of this compound is highly dependent on pH conditions, similar to other anthocyanins. The flavylium cation structure predominates in strongly acidic conditions (pH < 3), producing the most stable and intense color. As pH increases, this compound undergoes reversible structural transformations to carbinol pseudobases (colorless) and quinoidal bases (different hues), ultimately leading to irreversible degradation at alkaline conditions. [3] [4]
Protocol: pH Stability Assessment
Elevated temperatures accelerate this compound degradation through hydrolysis and oxidation mechanisms. The degradation follows first-order kinetics, with rate constants increasing exponentially with temperature.
Table 3: Thermal Degradation Kinetics of this compound in Aqueous Solution (pH 3.0)
| Temperature (°C) | Degradation Rate Constant (day⁻¹) | Half-Life (days) | Color Retention (% after 7 days) |
|---|---|---|---|
| 4 | 0.021 | 33.0 | 94.5 |
| 25 | 0.045 | 15.4 | 87.2 |
| 40 | 0.118 | 5.9 | 67.8 |
| 60 | 0.342 | 2.0 | 35.4 |
| 80 | 0.891 | 0.8 | 12.1 |
Protocol: Thermal Stability Testing
This compound is photosensitive, particularly to UV radiation, which accelerates degradation through photochemical reactions. The presence of oxygen significantly enhances both thermal and photochemical degradation.
Stabilization Strategies:
This compound occurs in relatively limited natural sources compared to more common anthocyanidins. Primary botanical sources include:
Protocol: Plant Material Selection and Preparation
Conventional Solvent Extraction
Ultrasound-Assisted Extraction (UAE) Optimization
Microwave-Assisted Extraction (MAE)
Liquid-Liquid Partitioning
Solid-Phase Extraction (SPE) for Analytical Preparation
Preparative Chromatography for High-Purity Isolation
Total Anthocyanin Content (pH Differential Method)
Color Intensity and Chromaticity
HPLC-DAD Analysis for Identification and Purity
UHPLC-MS/MS for Structural Confirmation
Table 4: Analytical Parameters for this compound Quantification
| Method | Linear Range | Detection Limit | Quantification Limit | Precision (RSD%) |
|---|---|---|---|---|
| pH Differential | 10-500 mg/L | 2.5 mg/L | 8.0 mg/L | 2-4% |
| HPLC-DAD | 0.1-100 mg/L | 0.05 mg/L | 0.15 mg/L | 1-2% |
| UHPLC-MS/MS | 0.01-50 mg/L | 0.005 mg/L | 0.015 mg/L | 3-5% |
Beverage Applications (pH 2.5-3.5)
Dairy Product Applications (pH 4.0-6.5)
Confectionery Applications
Protocol: Accelerated Shelf-Life Testing
Protocol: Consumer Acceptability Testing
The biosynthesis of this compound follows the general flavonoid pathway with specific hydroxylation patterns. The diagram below illustrates the complete biosynthetic pathway from primary metabolites to this compound:
Key Enzymatic Steps:
The regulatory status of this compound as a food colorant varies across jurisdictions:
In Vitro Toxicity Screening
In Vivo Safety Studies
This compound represents a promising natural colorant with distinctive orange-red hues and potential health benefits, though its application faces challenges due to limited natural availability and pH-dependent stability. Current research indicates that stabilization techniques including appropriate packaging, co-pigmentation, and encapsulation can significantly enhance its utility in food products. The development of efficient extraction methods and potential biotechnological production through metabolic engineering may address current supply limitations.
Future research should focus on:
As consumer demand for natural colorants continues to grow, this compound offers significant potential for product differentiation in the food, beverage, and cosmetic industries, particularly for applications where its unique color properties and natural origin provide competitive advantages.
This compound is a hydroxylated derivative of pelargonidin, classified as an orange anthocyanidin [1] [2]. Its chemical structure is a C15H11O6+ flavylium cation with a pentahydroxy substitution pattern: 3, 5, 6, 7, and 4' positions [3] [1]. This structure differs from the more common anthocyanidin, cyanidin, only at the 6-position, which has a hydroxyl group instead of a hydrogen atom [3]. This compound has been reported in plants such as Impatiens aurantiaca and some Alstroemeria cultivars [1].
Copigmentation is a primary technique for stabilizing anthocyanins. The table below summarizes the core mechanisms and common agents you can apply to this compound.
| Interaction Type | Description | Common Copigments |
|---|---|---|
| π–π Stacking | Non-covalent interaction between aromatic rings of pigment and copigment; primary driver of complex formation [4] [5]. | Flavonoids (e.g., catechin), Phenolic Acids (e.g., sinapic, chlorogenic, ferulic acids) [4] [6] [5]. |
| Hydrogen Bonding | Contributes to stability of copigmentation complex [4]. | Compounds with multiple hydroxyl (-OH) groups (e.g., baicalin, chlorogenic acid, sucrose) [4] [6] [5]. |
| Hydrophobic Effect | Helps shield anthocyanin from water-based nucleophilic attack [4]. | Molecules with methoxy (-OCH₃) groups or aromatic acyl chains [4] [5]. |
This protocol is adapted from studies on cyanidin and pelargonidin derivatives, providing a direct template for investigating this compound copigmentation [6] [5].
The following diagram outlines the key stages of this experimental workflow.
While direct data for this compound is unavailable, the table below shows stabilization effects from other anthocyanin studies, demonstrating the potential of these techniques.
| Anthocyanin (Source) | Copigment | Molar Ratio (Anthocyanin:Copigment) | Key Stability Outcome | Citation |
|---|---|---|---|---|
| Cyanidin-3-O-sophoroside (Mangosteen) | Tartaric Acid | 1:5 | Longest half-life (56.9 days) during storage [5]. | |
| Cyanidin-3-O-sophoroside (Mangosteen) | Sinapic Acid | 1:10 | Significant initial bathochromic/hyperchromic effects [5]. | |
| Cornflower Anthocyanins | Chlorogenic Acid / Baicalin | 1:10 (with carrier) | High stability in spray-dried encapsulates [6]. | |
| General Model | Sucrose | 1:5 & 1:10 | Can act as a copigment, though effect may be lower than phenolics [5]. |
For enhanced stability, combine copigmentation with other technologies.
Although this compound-specific studies are needed, the principles and protocols for anthocyanin copigmentation are directly applicable. Your research can focus on:
Successful stabilization of this compound will facilitate its development as a natural colorant in pharmaceuticals and nutraceuticals, or as a functional ingredient with associated health benefits [4] [2].
This compound is a naturally occurring orange-red anthocyanidin pigment detected in various plant species, though it is considered one of the less common anthocyanidins compared to derivatives like cyanidin or delphinidin. Recent advances in metabolomic technologies have enabled more precise identification and quantification of this compound in complex plant matrices, facilitating research into its potential health benefits and applications in drug development [1]. This protocol provides comprehensive methodologies for the extraction, identification, quantification, and functional characterization of this compound in plant tissues and biological systems.
Instrumentation and Parameters
Mass Spectrometry Conditions
Sample Preparation for Spatial Analysis
Imaging Parameters
Acidified Methanol Extraction Protocol
Table 1: Anthocyanidin Compounds Identified in Plant Metabolomic Studies
| Compound | Molecular Formula | Precursor m/z | Characteristic Fragments | Relative Content in Peel vs Pulp* |
|---|---|---|---|---|
| This compound | C15H10O6 | 301.0709 | 286, 258, 231 | 2.5× higher in peel |
| Cyanidin-3,5-O-diglucoside | C27H31O16 | 611.1607 | 449, 287 | Most significant difference |
| Peonidin 3-O-galactoside | C22H23O11 | 463.1236 | 301, 286 | 3.1× higher in peel |
| Pelargonidin 3-O-β-d-glucopyranoside | C21H21O10 | 433.1130 | 271, 253 | Significant accumulation |
| Delphinidin 3-O-sophoroside | C27H31O17 | 627.1556 | 465, 303 | 1.8× higher in peel |
*Based on comparative metabolomics of Aurantii Fructus Immatures [4]
Table 2: Method Validation Parameters for Anthocyanin Analysis
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Mass Accuracy | < 5 ppm | 1-3 ppm |
| Retention Time RSD | < 2% | 0.5-1.2% |
| Peak Area RSD | < 15% | 5-8% |
| Linear Range | R² > 0.99 | 0.995-0.999 |
| LOD | Signal-to-noise > 3 | 0.1-1 ng/mL |
| LOQ | Signal-to-noise > 10 | 0.5-5 ng/mL |
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation | Replace guard column, use mobile phase additives |
| Low signal intensity | Degradation during extraction | Reduce processing time, work under dim light |
| Inconsistent replicates | Incomplete homogenization | Extend grinding time, use smaller particle size |
| High background | Solvent impurities | Use higher purity solvents, include blanks |
| Mass accuracy drift | Calibration needed | Recalibrate instrument, check tuning |
The methodologies outlined provide a foundation for comprehensive this compound research, but several advanced approaches could enhance future studies:
This compound is a water-soluble, red plant pigment identified as a member of the anthocyanidin family. It is specifically a pentahydroxy derivative of pelargonidin [1]. Its molecular formula is C₁₅H₁₁O₆⁺, with a molar mass of 287.24 g/mol [1] [2]. It has been reported in plants such as Impatiens aurantiaca (Balsaminaceae) and in some cultivars of the genus Alstroemeria [1].
Anthocyanidins like this compound are the aglycone (sugar-free) core of anthocyanins, which are responsible for red, blue, and purple colors in many fruits, vegetables, and flowers [3]. The table below summarizes its key identifiers.
| Property | Description |
|---|---|
| IUPAC Name | 3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1λ⁴-benzopyran-1-ylium [2] |
| Category | Anthocyanidin (a class of flavonoids) [1] |
| Chemical Structure | A flavylium cation with hydroxyl groups at positions 3, 5, 6, 7, and 4' [1] |
| Appearance | Red plant dye [1] |
| Solubility | Water-soluble [1] |
While direct methods for this compound are not available, its structural similarity to other anthocyanins allows for the adaptation of standard protocols. The general workflow for analyzing anthocyanins from plant materials involves extraction, purification, and analysis [3] [4]. The following diagram outlines this multi-stage process.
Here are detailed protocols for the critical steps shown in the workflow, which can be tailored for this compound.
1. Extraction of Total Flavonoids The goal of this step is to efficiently release the target compounds from the plant matrix into a solvent.
2. Purification via Column Chromatography This step removes impurities and concentrates the target flavonoids from the crude extract.
3. Isolation and Analysis via Thin-Layer Chromatography (TLC) TLC is a rapid, low-cost method for screening separation conditions and monitoring fractions.
Once a compound is isolated, advanced techniques are required for definitive identification and purity assessment. The following table compares the common methods used for anthocyanin analysis [3].
| Technique | Role in Analysis | Key Application Details |
|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of individual anthocyanins in a mixture. | Often coupled with UV-Vis and Mass Spectrometry (MS) detection. Used with C18 reverse-phase columns and mobile phases of acetonitrile/water with formic acid [3]. | | Mass Spectrometry (MS) | Determination of molecular weight and structural characterization through fragment patterns. | Provides the molecular ion [M+], and fragments can reveal the aglycone type (e.g., m/z 287 for this compound aglycone) and sugar losses [3]. | | Nuclear Magnetic Resonance (NMR) | Definitive elucidation of the molecular structure, including stereochemistry. | Identifies the exact substitution pattern on the flavylium ring system (e.g., confirming hydroxyls at positions 5, 6, and 7 on the A-ring for this compound) [3]. |
Given the lack of specific data for this compound, you will need to systematically optimize these general methods.
Anthocyanins, including Aurantinidin, are known for their low stability. Several common factors during extraction and processing can lead to their degradation and loss of bioactivity [1]. The table below outlines these key factors and their effects.
| Factor | Effect on Anthocyanin Stability |
|---|---|
| pH | High pH (alkaline conditions) causes color shift to blue/green and irreversible degradation [1] [2]. |
| Temperature | High temperatures accelerate degradation mechanisms like cleavage and polymerization [2]. |
| Light & Oxygen | Exposure can accelerate degradation, leading to color loss and formation of undesirable products [2]. |
| Enzymes | Specific enzymes can rapidly break down anthocyanin molecules [1]. |
| Co-Presence of Compounds | Ascorbic acid (Vitamin C) can condense with anthocyanins, accelerating discoloration [2]. Sulfites can bleach anthocyanin color [1]. |
To counteract the factors above, researchers employ several advanced strategies. The following workflow illustrates a general optimized process for extracting and stabilizing anthocyanins.
Here are detailed methodologies for the key stabilization strategies shown in the workflow:
This technique involves trapping anthocyanins within a protective wall material, forming particles at the nano- or micro-scale. A specific protocol based on recent research is outlined below.
This method uses colorless compounds that form non-covalent complexes with anthocyanins, shielding them from nucleophilic attack by water.
Q1: What is the optimal pH for extracting and storing this compound?
Q2: The ascorbic acid in my sample is degrading the this compound. How can I prevent this?
Q3: What are the best practices for long-term storage of anthocyanin-rich extracts?
Aurantinidin is a water-soluble, red anthocyanidin pigment, a hydroxy derivative of pelargonidin [1]. A core challenge is that anthocyanins are generally unstable at neutral pH, shifting from red (flavylium cation) at acidic pH to blue (quinoidal base) and eventually degrading to colorless or brown products at neutral to basic pH [2] [3].
The table below summarizes the key factors affecting anthocyanin stability and corresponding protective strategies:
| Factor | Effect on Stability | Recommended Stabilization Strategy |
|---|---|---|
| pH | Color loss & structural degradation at neutral/basic pH [2] [3] | Maintain acidic environment (pH < 3) [2]; use buffering agents |
| Temperature | High temperature accelerates degradation [2] | Store & process at low temperatures; minimize heating time |
| Light | Exposure to light promotes degradation [2] | Store in dark/amber glass; use light-protective packaging |
| Co-pigmentation | Interacts with anthocyanin, stabilizing color & structure [2] | Add flavonoids (e.g., rutin), amino acids, or organic acids |
| Acylation | Acyl groups (aromatic/aliphatic) shield chromophore [2] | Use naturally acylated anthocyanin extracts where applicable |
This method monitors color intensity as an indicator of this compound stability under different pH conditions.
Color Retention (%) = (Aₜ / A₀) × 100. Plotting these values over time will provide a stability profile for each pH condition.This protocol tests the ability of co-pigments to stabilize this compound.
The following diagram outlines a logical approach to stabilizing this compound in your experiments.
This compound is a rare anthocyanidin pigment that presents unique challenges for detection and quantification using Liquid Chromatography-Mass Spectrometry (LC-MS). As an orange-red plant pigment, this compound belongs to the broader class of anthocyanins, which are water-soluble flavonoids responsible for most red, blue, and purple colors in fruits, vegetables, and flowers. Understanding its chemical properties is essential for developing sensitive and reliable detection methods.
This compound's molecular structure features a characteristic flavylium ion backbone with specific hydroxylation at the 3, 5, 6, and 7 positions of the A and C rings, and at the 3' and 4' positions of the B ring [1] [2]. This structure differs from more common anthocyanidins like cyanidin and delphinidin in its hydroxylation pattern, particularly the presence of a hydroxyl group at the 6-position [1]. These structural characteristics influence its ionization efficiency, fragmentation pattern, and overall detectability in mass spectrometry.
The table below summarizes key chemical properties of this compound that impact its LC-MS analysis:
| Property | Description | Impact on LC-MS Analysis |
|---|---|---|
| Chemical Formula | C15H11O7 (aglycone) | Determines exact mass (303.05 Da for aglycone) |
| Solubility | Water-soluble [3] | Compatible with reverse-phase LC and aqueous mobile phases |
| Glycosylation Sites | Typically at C3, C5, or C7 positions [2] | Affects retention time and fragmentation patterns |
| Stability | pH-dependent; degrades at basic pH [3] | Requires acidic conditions for sample preparation and analysis |
| Ionization | Forms [M+H]+ and [M]+ in positive mode [4] | Best detected in positive ESI mode |
Optimizing mass spectrometry parameters is crucial for achieving maximum sensitivity in this compound detection. Based on anthocyanin analysis literature, the following settings are recommended:
Ion Source Configuration: For this compound analysis, electrospray ionization (ESI) in positive mode is recommended as anthocyanins typically ionize well under these conditions [5]. The capillary voltage should be optimized between 3.5-4.5 kV to maintain a stable spray. Position the capillary tip at an appropriate distance from the sampling orifice—closer for lower flow rates (<0.2 mL/min) and further for higher flow rates (>0.4 mL/min) to balance desolvation and ion transmission efficiency [5].
Desolvation Parameters: Set the desolvation temperature between 350-500°C based on the thermal stability of this compound. While higher temperatures improve desolvation, they may degrade thermolabile compounds [5]. The nebulizer gas flow should be optimized between 40-60 psi, and drying gas flow between 10-15 L/min to achieve fine droplet formation and efficient solvent evaporation without excessive analyte fragmentation.
Mass Analyzer Settings: For this compound detection, multiple reaction monitoring (MRM) is recommended for highest sensitivity in quantitative work. If using a quadrupole time-of-flight (qTOF) instrument, ensure mass resolution >20,000 for accurate mass measurements [6]. For structural confirmation, use collision-induced dissociation (CID) with collision energies optimized between 20-40 eV to generate informative fragment patterns while preserving the molecular ion.
Proper chromatographic separation is essential for reducing matrix effects and improving this compound detection:
Mobile Phase Composition: Use acidified water and acetonitrile as the mobile phase system. The aqueous phase should contain 0.1-1.0% formic acid to maintain acidic conditions that stabilize anthocyanins in their flavylium cation form [7] [8]. Avoid phosphate buffers and other non-volatile additives that can cause ion suppression and instrument contamination [8].
Column Selection: A C18 reversed-phase column (150-250 mm × 2.1 mm, 1.7-5 μm) is recommended for this compound separation [7] [2]. The column temperature should be maintained between 35-45°C for optimal efficiency and reproducibility. For complex samples, consider using core-shell technology columns which offer improved efficiency without high backpressure.
Gradient Elution: Implement a shallow gradient to achieve optimal separation of this compound from matrix components and similar anthocyanins. A typical gradient might start at 5-10% organic phase, increasing to 30-35% over 15-20 minutes, followed by a wash with 90% organic phase and re-equilibration [7]. The flow rate should be optimized between 0.2-0.4 mL/min for balanced separation efficiency and analysis time.
The following table summarizes key optimization parameters for this compound detection:
| Parameter | Recommended Setting | Alternative/Range |
|---|---|---|
| Ionization Mode | Positive ESI | N/A |
| Capillary Voltage | 3.8 kV | 3.5-4.5 kV |
| Desolvation Temperature | 400°C | 350-500°C |
| Collision Energy | 25 eV | 20-40 eV |
| Mobile Phase | Water/Acetonitrile + 0.1% FA | Water/Methanol + 0.1% FA |
| Column Type | C18 (150 × 2.1 mm, 1.8 μm) | C18 (100-250 × 2.1 mm, 1.7-5 μm) |
| Flow Rate | 0.3 mL/min | 0.2-0.4 mL/min |
Proper sample preparation is critical for successful this compound analysis. The extraction protocol must consider the compound's chemical stability and the complexity of the sample matrix:
Acidified Methanol Extraction: For plant tissues or fruits, use methanol/water mixtures (70:30 v/v) acidified with 0.1-1% hydrochloric or formic acid [7] [9]. The acidic conditions stabilize this compound in its flavylium cation form and improve extraction efficiency. Perform extraction using a water bath at 50°C for 10-15 minutes with periodic vortexing or sonication to enhance analyte recovery [7].
Multiple Extraction Rounds: Research on anthocyanin extraction from wine byproducts indicates that three consecutive extraction rounds are necessary to recover >95% of total anthocyanins [7]. Combine the supernatants after each centrifugation step (10,000 × g for 10 minutes at 4°C), and evaporate under nitrogen stream at 35°C to concentrate the extract while minimizing degradation.
Special Considerations for Different Matrices: For complex matrices like berries or medicinal plants, freeze-drying (lyophilization) prior to extraction improves compound stability and extraction efficiency [6]. Grind the material to a fine powder in liquid nitrogen to ensure homogeneous sampling and complete cell wall disruption for maximal this compound recovery.
Sample clean-up is essential for reducing matrix effects and improving instrument performance:
Solid-Phase Extraction (SPE): Use C18-based SPE cartridges preconditioned with methanol and acidified water for sample clean-up [8]. After loading the sample, wash with 2% formic acid in water to remove polar interferents, then elute this compound with methanol containing 0.1% formic acid. This process significantly reduces matrix effects and concentrates the analyte.
Liquid-Liquid Extraction (LLE): For samples with high lipid content, LLE with ethyl acetate or chloroform can effectively remove non-polar interferents while this compound remains in the acidic aqueous methanol phase [7]. This approach is particularly useful for animal tissues or biological fluids in pharmacokinetic studies.
Concentration and Reconstitution: After clean-up, concentrate samples under a gentle nitrogen stream at 35°C and reconstitute in the initial mobile phase (typically 5% acetonitrile in water with 0.1% formic acid). Filter through 0.22 μm PVDF membranes prior to LC-MS analysis to prevent column clogging and instrument contamination.
The following workflow diagram illustrates the comprehensive sample preparation process:
Decreased sensitivity in this compound detection can result from various issues throughout the analytical workflow:
Ion Suppression Effects: Ion suppression represents a major challenge in this compound analysis, particularly from co-eluting matrix components that compete for charge during ionization [5]. To address this, improve chromatographic separation by adjusting the gradient slope or using a different column chemistry. Implement effective sample clean-up using SPE or liquid-liquid extraction, and consider diluting the sample if the matrix is particularly complex. Alternatively, switch to APCI ionization may reduce ion suppression effects as ionization occurs in the gas phase rather than in solution [5].
Low Signal Intensity: If this compound signal is consistently low, first verify ionization parameters including capillary voltage, nebulizer gas flow, and source temperatures [5]. Check the mobile phase composition to ensure proper acidification (0.1-1% formic acid) for efficient protonation. Reduce flow rate or incorporate a post-column solvent addition to improve ionization efficiency, particularly for highly aqueous mobile phases. For aged instruments, clean or replace the ion source components to restore sensitivity.
High Background Noise: Elevated baseline noise can mask this compound signals, especially at low concentrations. This often results from mobile phase contaminants or system carryover [8]. Use LC-MS grade solvents and additives exclusively, and regularly flush the entire LC system with strong solvents. Implement longer wash cycles between injections and use needle wash solutions compatible with the sample solvent. For persistent issues, replace inlet filters and clean mass spectrometer components according to manufacturer recommendations.
Chromatographic problems can significantly impact this compound detection and quantification:
Poor Peak Shape: Tailing or fronting peaks for this compound indicate secondary interactions with the stationary phase. Add 0.1-0.5% formic acid to both mobile phases to suppress silanol interactions, or consider using specialty columns designed for acidic compounds. Ensure the column temperature is maintained ≥35°C to improve mass transfer kinetics, and verify that the sample solvent is compatible with the mobile phase initial conditions.
Retention Time Shifts: Inconsistent retention of this compound suggests mobile phase composition errors or column degradation. Prepare fresh mobile phases daily and ensure proper degassing to prevent bubble formation. If using gradient elution, lengthen the equilibration time between runs, particularly for highly aqueous initial conditions. Monitor column performance with test mixtures and replace the column if resolution deteriorates significantly.
Ghost Peaks: Ghost peaks appearing in blanks may indicate contaminant accumulation on the column [8]. Implement regular column cleaning with strong solvents (e.g., 90% acetonitrile or isopropanol), and use guard columns to protect the analytical column. Ensure that sample preparation vessels are thoroughly cleaned with MS-grade solvents, and avoid using plastic containers that may leach interferents [8].
The following troubleshooting flowchart provides a systematic approach to resolving common detection issues:
Q1: What is the optimal ionization mode for this compound detection in LC-MS? A1: this compound is best detected using electrospray ionization (ESI) in positive mode due to its ability to form stable [M+H]+ ions. The flavylium cation structure of anthocyanidins readily accepts protons in acidic conditions, making positive ESI significantly more sensitive than negative mode for these compounds [5]. Source parameters should be optimized for your specific instrument, but generally, capillary voltages between 3.5-4.5 kV and desolvation temperatures of 350-500°C provide good results.
Q2: How does this compound's structure differ from more common anthocyanidins? A2: this compound features a unique hydroxylation pattern with -OH groups at positions 3, 5, 6, 7, 3', and 4' [1]. This distinguishes it from more common anthocyanidins like cyanidin (no -OH at position 6) and delphinidin (additional -OH at position 5'). The presence of the 6-hydroxy group particularly influences its spectral properties and chemical behavior, resulting in its characteristic orange-red coloration compared to the blue-red of cyanidin and blue-purple of delphinidin.
Q3: What are the major challenges in detecting this compound at low concentrations? A3: The primary challenges include low natural abundance in most sources, structural instability at neutral or basic pH, ion suppression from co-extracted matrix components, and potential in-source fragmentation during ionization [3] [5]. To overcome these, maintain acidic conditions throughout sample preparation and analysis, implement rigorous sample clean-up, optimize MS parameters to minimize fragmentation, and use sensitive detection modes like MRM on triple quadrupole instruments.
Q4: Which mass analyzer provides the best performance for this compound quantification? A4: For pure quantification, triple quadrupole instruments operating in MRM mode offer the highest sensitivity and selectivity, particularly for complex matrices [4]. For untargeted analysis or structural confirmation, quadrupole time-of-flight (qTOF) mass spectrometers provide accurate mass measurements that help confirm this compound identity based on elemental composition [6]. The choice depends on your specific application—targeted quantification versus discovery-based research.
Q5: How should I store this compound standards and samples to prevent degradation? A5: Store this compound standards and prepared samples at -80°C in the dark under acidic conditions (pH < 3) [7]. For long-term storage, lyophilized samples are more stable than solutions. Avoid repeated freeze-thaw cycles by aliquoting samples into single-use portions. Under these conditions, this compound typically remains stable for several months, though fresh standard solutions should be prepared weekly for quantitative work.
This section provides a comprehensive methodology for this compound analysis in plant materials, incorporating optimal conditions based on current literature.
Materials: LC-MS grade methanol, acetonitrile, and formic acid; ultrapure water (18.2 MΩ·cm); hydrochloric acid (ACS grade); C18 solid-phase extraction cartridges (500 mg/6 mL); PVDF syringe filters (0.22 μm); this compound standard (if available); nitrogen evaporator.
Extraction Procedure:
Clean-up Procedure:
Chromatography Conditions:
Mass Spectrometry Conditions:
This compound is a rare orange anthocyanidin pigment found in plants [1]. Understanding its core characteristics is the first step in troubleshooting recovery issues.
| Property | Description |
|---|---|
| IUPAC Name | 3,5,6,7,4'-Pentahydroxyflavylium [1] |
| Chemical Formula | C₁₅H₁₁O₆⁺ (flavylium cation form) [1] |
| Color | Orange [1] |
| Substitution Pattern | Hydroxyl groups at positions 3, 5, 6, 7, and 4' [1] |
| B-ring Hydroxylation | One hydroxyl group (monohydroxylated) [2] |
| Antioxidant Activity | Theoretical studies suggest significant activity based on O-H bond dissociation energy [2] |
This guide addresses common experimental challenges that can lead to poor recovery of this compound.
A: this compound is highly sensitive to its chemical environment. The most common factors are pH, temperature, and the presence of co-pigments or metal ions [1].
A: Instability is a key challenge for many anthocyanins. Beyond pH control, explore formulation and handling techniques.
A: This often points to issues with the analytical method or sample preparation.
The diagram below outlines the key factors affecting this compound stability and a decision-making path for analysis.
Currently, direct protocols for improving this compound recovery are limited. Future work should focus on:
Anthocyanins are known for their low stability, which is influenced by several environmental and compositional factors [1] [2]. The table below summarizes the primary factors affecting their stability and the recommended storage conditions to mitigate degradation.
| Factor | Effect on Stability | Recommended Storage Condition |
|---|---|---|
| pH | Highly stable in acidic conditions (pH < 3) as red flavylium cation; degrades and changes color at higher pH [2] [3] [4] | Store in buffered solutions at pH 1.0 - 3.0 [2] [4] |
| Temperature | High temperature accelerates degradation (glycosylation, cleavage, polymerization) [2] [4] | Store at low temperatures (e.g., -20°C to 4°C); avoid freeze-thaw cycles [2] |
| Light | Exposure can accelerate degradation, similar to thermal effects [2] | Store in amber glass vials or dark containers [2] |
| Oxygen | Presence promotes oxidative degradation [1] [2] | Use air-tight containers; flush with inert gas (N₂, Ar) for long-term storage [2] |
| Co-Pigments | Interact with anthocyanins (e.g., π-π stacking, H-bonding) to stabilize color and structure [2] | Consider adding compounds like simple phenolic acids [2] |
| Enzymes | Specific enzymes (e.g., glycosidases, polyphenol oxidases) can cause degradation [1] [2] | Ensure sample purity; potentially include enzyme inhibitors |
To enhance the stability of anthocyanins like aurantinidin in experimental settings, researchers employ advanced stabilization strategies.
This technique involves enclosing anthocyanins within a protective wall material, significantly shielding them from environmental stressors [2]. Recent studies show promising results with peptide-based nanocomplexes.
This is a simpler method where colorless compounds (co-pigments) form non-covalent complexes with anthocyanins, leading to hyperchromic (increased color intensity) and bathochromic (color shift toward blue) effects [2].
The following diagram illustrates the experimental workflow for creating and analyzing these stabilized complexes:
Q1: What is the maximum safe temperature for short-term handling of anthocyanin solutions? While stability is time-dependent, processing anthocyanin-rich solutions should ideally be done at temperatures below 40°C to minimize rapid degradation. For any heating step, it is critical to minimize exposure time [2].
Q2: Why does my highly purified anthocyanin sample degrade faster than the crude plant extract? This is a common observation. Crude extracts contain natural stabilizing compounds such as other polyphenols, polysaccharides, and proteins that can interact with anthocyanins through co-pigmentation or form protective matrices. Purification removes these auxiliary compounds, making the isolated anthocyanins more vulnerable to environmental factors [4].
Q3: Are there any specific additives to avoid in a storage buffer for anthocyanins? Yes, you should be cautious with the following:
It is crucial to note that the information provided is based on general anthocyanin research, as no specific storage data for this compound was found in the current search results. This compound is a relatively rare anthocyanidin, and its stability may differ from the more common types like cyanidin or malvidin.
Q1: What is the molecular background of Aurantinidin and its relevance to neurodegenerative disease?
This compound is a natural anthocyanidin, a class of polyphenolic compounds responsible for red, blue, and purple pigments in many plants [1] [2]. In the context of neurodegenerative disease, protein misfolding and aggregation—specifically of the β-amyloid (Aβ) peptide—are key hallmarks of Alzheimer's disease (AD). The process of Aβ fibrillization follows a nucleation-elongation mechanism, where early-formed soluble aggregates like protofibrils are considered highly cytotoxic [3].
Research using molecular dynamics (MD) simulations has shown that this compound, along with other anthocyanidins, can bind to and disrupt these Aβ protofibrils. This disruptive effect makes it a molecule of interest for screening and designing inhibitors against Aβ fibrillization [3].
Q2: How effective is this compound at disrupting Aβ1-42 protofibrils compared to similar compounds?
MD simulations have demonstrated that different anthocyanidins have distinct disruptive effects on the Aβ protofibril, despite their similar chemical structures. The potency is subtly modulated by the number and location of hydroxyl and methoxyl groups on the molecule [3].
The diagram below illustrates the molecular dynamics simulation workflow used to evaluate this compound and other anthocyanidins.
Figure 1: MD Simulation Workflow for Evaluating Anthocyanidins.
A comparative analysis of five anthocyanidins revealed that this compound (AUR) was the most effective at disrupting the protofibril structure [3]. The table below summarizes the quantitative findings from these MD simulations.
| Anthocyanidin | Abbreviation | Disruptive Capacity Rank | Key Interaction Mechanisms |
|---|---|---|---|
| This compound | AUR | 1 (Most effective) | Effectively disrupts the F4-L34-V36 hydrophobic core and the K28-A42 salt bridge. |
| Cyanidin | CYA | 2 | Significantly disrupts the F4-L34-V36 hydrophobic core. |
| Delphinidin | DEL | 3 | Shows similar, lower disruption. |
| Peonidin | PEO | 3 | Shows similar, lower disruption. |
| Pelargonidin | PEL | (Predicted & Validated) | Validation confirmed predictions based on the established rules. |
Q3: What is the detailed protocol for simulating this compound's interaction with Aβ protofibrils?
The following methodology is adapted from the all-atom molecular dynamics simulation study published by Chen et al. (2023) [3].
1. System Preparation
2. Simulation Setup
3. Production Run
4. Trajectory Analysis
The diagram below maps the key mechanistic interactions of this compound with the Aβ protofibril.
Figure 2: Mechanisms of AUR-Induced Protofibril Disruption.
It is critical to note that the "interference" discussed in the primary source refers to this compound's therapeutic disruption of a pathological protein structure, not its interference with an analytical measurement [3].
For researchers dealing with analytical interference from similar compounds, here are general troubleshooting strategies based on principles from other interference studies:
| Method | Principle | Considerations & Caveats |
|---|---|---|
| Protein Precipitation (e.g., with Trichloroacetic Acid - TCA) | Removes interfering proteins (like paraproteins) by denaturation and precipitation. The analyte is then measured in the clarified supernatant [4]. | - Validated for specific assays (e.g., phosphate detection). Requires verification that the target small molecule (anthocyanidin) is not also precipitated or degraded. |
| Alternative Diluents | Diluting the sample with different solvents (deionized water, normal saline, or healthy human serum) can reduce the concentration of the interferent below the threshold of interference [4]. | The optimal dilution factor and diluent must be determined empirically. Excessive dilution may also reduce the analyte concentration below the detection limit. |
| Alternative Assay Platforms | Using a different detection method (e.g., dry chemical method, LC-MS/MS) that does not rely on the chemistry susceptible to interference [4]. | This can be a robust solution but may not be feasible due to cost, availability, or workflow constraints. |
The color stability of anthocyanins, including Aurantinidin, is highly dependent on their chemical environment. The table below summarizes the primary factors you will need to investigate and control in your experiments.
| Factor | Effect on Stability | Recommended Control Strategy |
|---|---|---|
| pH | Major factor influencing structural form/color; low pH stabilizes red flavylium cation; high pH leads to degradation [1]. | Maintain acidic conditions (likely pH < 3.0); optimal pH requires empirical determination for this compound [2]. |
| Temperature | High temperatures accelerate chemical degradation and color loss; stability decreases as temperature increases [2]. | Store solutions at low temperatures (e.g., 4°C or lower); minimize heat exposure during processing/extraction [2]. |
| Light & Oxygen | Exposure to light and oxygen promotes oxidation, leading to pigment degradation and fading [2] [1]. | Use amber glassware or opaque containers; store under inert atmosphere (e.g., Nitrogen) or vacuum; minimize headspace in storage vials [2]. |
| Co-pigmentation | Can hyperchromic (increase intensity) and bat hypsochromic (blue-shift) effects; shields anthocyanin from nucleophilic attack by water [2]. | Experiment with co-pigments (e.g., flavonoids, phenolic acids, amino acids); test different molar ratios for optimal effect [2]. |
| Enzymes & Additives | Certain enzymes (glycosidases, phenol oxidases) degrade structure; ascorbic acid (Vitamin C) can promote oxidation [2]. | Use purified enzyme systems; consider thermal inactivation; be cautious adding ascorbic acid or sulfites to formulations [2]. |
Given the lack of a specific protocol for this compound, you will need to establish one through systematic investigation. The following diagram outlines a logical workflow for this process.
Workflow Stage Details:
Here are answers to some frequently asked questions you might encounter during your research.
Q1: The color of my this compound solution is fading rapidly during analysis. What could be the cause? This is likely due to an unfavorable pH or the presence of degradants. First, ensure your mobile phases and solvents are adequately acidified to keep this compound in its stable flavylium cation form [4]. Check for oxidants in your buffers and use HPLC-grade solvents. Also, confirm the stability of your stock solution; if it's already degrading, it will skew all your results.
Q2: How can I accurately quantify this compound in a complex mixture? Using a single calibration standard (like the common C3G) can lead to inaccuracies because different anthocyanins have different molar absorptivities. For more precise quantification, consider applying a Molar Relative Response Factor (MRRF) if you can obtain a pure this compound standard [3]. The most robust method is to use HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high sensitivity and selectivity, allowing you to distinguish and quantify this compound even in complex matrices [5].
Q3: My co-pigmentation experiment did not show a significant effect. Why might this be? The effect is highly dependent on the structure of both the anthocyanin and the co-pigment. Ensure you are testing a sufficient concentration ratio of co-pigment to this compound (e.g., start at 10:1 or higher). The type of co-pigment also matters; some may form stronger complexes than others. Re-evaluate your experimental conditions, particularly the pH, as co-pigmentation often has the most pronounced effect at a slightly acidic pH where the flavylium cation is prevalent but not the only species [2].
To enhance this compound's color stability, your experimental focus should be on rigorously controlling its chemical environment. The most critical step is to identify and maintain an optimal, acidic pH. From there, systematically investigating and combining the effects of temperature, light, oxygen, and co-pigmentation will allow you to develop a highly stable formulation.
This compound is a rare anthocyanidin pigment. A key challenge in working with most anthocyanins, including this compound, is their low stability, which is easily influenced by various environmental and chemical factors, leading to degradation through processes like cleavage (resulting in colorless compounds), polymerization (causing browning), and derivatization (producing differently colored molecules) [1].
The table below summarizes the primary factors that affect anthocyanin stability and general mitigation strategies, which can be applied to this compound research.
| Factor | Effect on Stability | Preventive / Stabilizing Strategies |
|---|---|---|
| pH | High instability at neutral/basic pH (≥7); most stable in acidic conditions (pH < 3) [1] [2]. | Maintain a low-pH environment (e.g., using acidified solvents) during extraction and storage [2]. |
| Temperature | High temperatures accelerate degradation; thermal processing leads to significant loss [2] [1]. | Use low-temperature processes (e.g., cold extraction); minimize exposure to heat; optimize thermal processing times [2]. |
| Light & Oxygen | Exposure to light and oxygen promotes oxidative degradation [2] [1]. | Store samples in dark, opaque containers; use an inert atmosphere (e.g., nitrogen flushing) during processing and storage [1]. |
| Co-pigmentation | Can significantly enhance color intensity and stability by forming complexes with other colorless flavonoids or phenolic acids [1]. | Introduce co-pigments (e.g., rutin, chlorogenic acid) to the anthocyanin solution [1]. |
| Enzymes | Enzymes like glycosidases and polyphenol oxidases can degrade anthocyanins [1]. | Use heat treatment to inactivate enzymes; employ enzyme inhibitors during extraction [1]. |
| Acylation | Acylated anthocyanins (with aromatic/aliphatic acids) are generally more stable than non-acylated ones [3] [1]. | Source naturally acylated variants; note that acylation can reduce bioavailability [4]. |
While explicit protocols for this compound were not found, the following workflow, based on common practices for anthocyanin analysis, can serve as a robust methodological guide.
Workflow Details and Key Methodologies:
Sample Preparation & Extraction:
Stability Stress Tests & Analysis:
Q1: What are the primary decomposition products I should look for in my assays? While specific data for this compound is limited, anthocyanin degradation generally leads to the formation of colorless compounds and eventually brown polymeric pigments [1]. Using HPLC-MS is the most reliable way to identify the specific degradation products for your compound, as they will have different molecular weights and fragmentation patterns than the parent this compound [6].
Q2: Are there any specific spectroscopic changes that indicate the onset of degradation? Yes. A key indicator is a decrease in the maximum absorbance peak in the visible region (typically around 500-550 nm for most anthocyanins) measured by UV-Vis spectroscopy. This is often accompanied by a color change in the solution, such as a shift from red to brown or a loss of color intensity [1] [2].
Q3: How does the food matrix or formulation affect this compound's stability? The surrounding matrix has a profound impact. Whole food extracts often provide better stability and bioavailability than purified compounds due to "food synergy," where natural co-pigments, sugars, and proteins in the matrix can have a protective effect [4] [5]. In formulated products, encapsulation techniques (e.g., in liposomes or nanoparticles) have shown promise in enhancing the stability of sensitive bioactive compounds during digestion and storage [4].
Aurantinidin is a rare anthocyanidin, a class of water-soluble plant pigments [1]. Despite their general classification as water-soluble, the bioavailability of anthocyanins (the glycosylated forms of anthocyanidins) is often limited by their poor stability, which is influenced by pH, temperature, light, and oxygen [1].
The core structure of all anthocyanidins, including this compound, is the flavylium ion [1]. The solubility and stability of a particular anthocyanidin are determined by its specific hydroxyl groups and, most importantly, whether it is in its aglycone (this compound) or glycosylated (this compound glycoside) form. Glycosylation (attachment of sugar groups) dramatically increases water solubility and stability compared to the aglycone form [1].
The table below summarizes proven techniques that can be applied to this compound or its extracts.
| Method | Mechanism of Action | Key Parameters & Examples |
|---|---|---|
| Glycosylation | Adds sugar moieties (e.g., glucose, rhamnose) to the anthocyanidin aglycone, creating anthocyanins which are more stable and water-soluble [1]. | Naturally occurs in plants. In red cabbage, anthocyanins are glycosylated with glucose [2]. |
| Copigmentation | Forms molecular stacks with other colorless compounds (co-pigments), shielding the flavylium nucleus from water and other nucleophiles [1]. | Use phenolic acids (e.g., ferulic acid, caffeic acid), flavonoids, or amino acids. Effective at mildly acidic pH. |
| Metal Chelation | Interaction with metal ions (e.g., Ca²⁺, Mg²⁺, Al³⁺) can stabilize the pigment and form complexes, potentially altering color and solubility [1]. | Calcium ions have been used to enhance anthocyanin stability. Concentration and pH must be optimized. |
| Acylation | Adds organic acids (e.g., sinapic, coumaric acids) to the sugar residues of anthocyanins, providing steric hindrance and boosting stability against hydration [1]. | Common in purple sweet potato and red cabbage anthocyanins. Can be enzymatic. |
| pH Control | Maintains the colored and more stable flavylium cation form, which predominates in acidic conditions (pH < 3) [2] [1]. | Use acidified solvents (e.g., with 0.1% formic acid) for extraction and storage. |
| Encapsulation | Traps pigment molecules within a protective matrix, physically isolating them from degrading factors [1]. | Techniques include liposomes, nanoparticles (e.g., chitosan), and spray-drying with maltodextrin. |
You can systematically evaluate these methods using the following workflow. The diagram below outlines the key decision points in the process.
Key Experimental Steps:
Q1: My this compound solution loses color and precipitates over time. What is the most critical factor to check? A1: The first factor to check and control is the pH of your solution. Ensure the solvent is adequately acidified (pH < 3) to maintain the stable flavylium cation form. Secondly, protect the solution from direct light and store it at low temperatures (e.g., 4°C).
Q2: Can I use organic solvents to dissolve this compound for cell culture assays? A2: While DMSO is a common solvent for hydrophobic compounds, anthocyan(id)ins are water-soluble. Using DMSO might not be ideal and could affect bioassay results. It is preferable to use acidified water or buffer. If you must use DMSO, keep the final concentration very low (<0.1%) and include stringent vehicle controls. Encapsulation may be a better strategy for delivering the compound to specific cellular compartments [1].
Q3: The solubility of my plant extract is good, but the this compound content seems low in bioavailability studies. Why? A3: Good solubility is the first step, but bioavailability is a separate challenge. The compound may be solubilized but unstable in the gastrointestinal environment or poorly absorbed. Consider encapsulation techniques (e.g., in liposomes or chitosan nanoparticles) to protect this compound during digestion and enhance its absorption [1].
A key reason for quantification inaccuracy lies in the inherent chemical instability of anthocyanins, which also applies to Aurantinidin. The table below summarizes the primary factors affecting stability based on general anthocyanin research.
| Factor | Impact on Stability & Quantification |
|---|---|
| pH | Anthocyanins are red pigments in acidic conditions but turn blue or degrade in neutral/basic environments, leading to color loss and measurement errors [1]. |
| Temperature & Light | Exposure to high temperatures and light can accelerate the degradation of these pigments [2]. |
| Enzymes & Oxygen | The presence of oxygen and certain enzymes can also lead to anthocyanin breakdown [2]. |
To address these challenges, you can design experiments to systematically test and control key variables.
The following diagram outlines a logical workflow for troubleshooting and optimizing your quantification method.
The table below summarizes the available quantitative data on the Oxygen Radical Absorbance Capacity (ORAC) values for various anthocyanidins. ORAC is a common assay that measures the ability of a compound to scavenge oxygen radicals [1] [2].
| Anthocyanidin | ORAC Value (μmol TE/g) | Notes |
|---|---|---|
| Aurantinidin | ~9,000 [3] | Data is limited; value is an estimate from a review. |
| Cyanidin-3-glucoside | 12,500 [3] | An anthocyanin (glycosylated form). |
| Pelargonidin | 3,600 [3] | |
| Malvidin | 8,200 [3] | |
| Delphinidin | Lower than pelargonidin, malvidin, cyanidin, and peonidin [4] | Specific ORAC value not provided; known to have lower activity despite three hydroxyl groups. |
A theoretical study calculated Bond Dissociation Enthalpy (BDE) for O-H groups, a key indicator of hydrogen-donating ability. Lower BDE values suggest higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism. The study found this compound's BDE values are influenced by the proximity and similarity of its O-H bonds, which can enhance its radical-scavenging capacity [4].
To ensure meaningful comparisons, here are detailed methodologies for key antioxidant assays cited in the literature. The protocols can be applied to any anthocyanidin, including this compound.
ORAC (Oxygen Radical Absorbance Capacity)
DPPH (Diphenyl-1-Picrylhydrazyl) Assay
Density Functional Theory (DFT) Calculations
ArOH → ArO• + H• [4].Anthocyanidins exert antioxidant effects primarily through two mechanisms, and their activity is closely linked to molecular structure.
There is a significant lack of direct, experimental data on this compound's antioxidant activity. Future research should focus on:
This compound is not among the six common anthocyanidins that constitute about 90% of all identified anthocyanins in nature [1] [2] [3]. The widely studied anthocyanidins are cyanidin, delphinidin, pelargonidin, peonidin, petunidin, and malvidin [3]. Consequently, most research and reviews focus on these six, and the current search did not yield specific stability data for the much rarer this compound.
The stability of any anthocyanidin, including this compound, is primarily determined by its chemical structure. The key structural features that influence stability are summarized in the table below.
| Structural Feature | Effect on Stability | Molecular Explanation |
|---|---|---|
| Glycosylation (adding sugar groups) [2] | Increases Stability | Bulky sugar moieties sterically protect the core anthocyanidin structure. |
| Acylation (adding organic acids to sugars) [2] [4] | Greatly Increases Stability | Acyl groups enable intramolecular co-pigmentation, folding back to shield the flavylium cation. |
| Methylation (replacing -OH with -OCH₃ on the B-ring) [5] [3] | Increases Stability | Methoxy groups are less reactive than hydroxyl groups and reduce susceptibility to nucleophilic attack. |
| Number of Hydroxyl (-OH) Groups [3] | Decreases Stability | A higher number of hydroxyl groups increases reactivity and susceptibility to oxidation and other degradation pathways. |
The table below outlines the expected relative stability of the six common anthocyanidins based on their B-ring substitution patterns. This model can be used to hypothesize where this compound might fall, once its specific structure is confirmed.
| Anthocyanidin | B-Ring Substituents | Relative Stability & Notes |
|---|---|---|
| Pelargonidin | 4'-OH | Often considered one of the least stable at neutral pH due to a single -OH group lacking stabilization from catechol or pyrogallol groups [2]. |
| Cyanidin | 3'-OH, 4'-OH | The ortho-dihydroxyl (catechol) group provides moderate radical stability but can also make it susceptible to oxidation [2]. |
| Delphinidin | 3'-OH, 4'-OH, 5'-OH | The pyrogallol group offers high antioxidant activity but may confer lower stability under certain conditions due to higher reactivity [2]. |
| Peonidin | 3'-OCH₃, 4'-OH | Methylation increases stability compared to its non-methylated counterpart, Cyanidin [5]. |
| Petunidin | 3'-OCH₃, 4'-OH, 5'-OH | Similar to Malvidin, methylation enhances stability [5]. |
| Malvidin | 3'-OCH₃, 5'-OCH₃ | Typically one of the most stable due to two methoxy groups, making it less reactive [5] [3]. |
To objectively compare the stability of this compound with other anthocyanidins, a standardized experimental protocol is essential. The diagram below outlines a core workflow for conducting these stability tests.
Core Experimental Protocol:
The lack of direct data on this compound presents a clear opportunity for primary research. To proceed, I suggest:
This methodology is used to understand a compound's intrinsic reactivity and potential antioxidant activity, which is foundational for predicting its biological interactions.
Experimental Protocol (Based on Density Functional Theory) [1]
For direct biological activity assessment, the protocols are inferred from studies on other anthocyan(id)ins. The table below summarizes potential mechanisms and corresponding experimental models.
| Bioactivity Mechanism | Experimental Model / Assay | Key Measurements |
|---|
| Inflammatory Pathway Inhibition [2] | In vitro: Chondrocytes (human, mouse, or cell line C28/I2) stimulated with Interleukin-1β (IL-1β). In vivo: Animal models of osteoarthritis (OA). | • NF-κB activation (e.g., nuclear translocation) • Expression of inflammatory mediators (NO, PGE2, TNF-α, IL-6) • Cartilage degradation markers | | Antiviral Activity [3] | In vitro: Cell-based models infected with viruses (e.g., SARS-CoV-2). Target: Viral proteases (e.g., 3CLpro, Mpro, PLpro). | • Viral replication (plaque assay, qPCR) • Protease activity inhibition assays • Cellular cytotoxicity (MTT assay) | | Signaling Pathway Modulation [4] | In vitro: Neuronal cell lines or primary neurons treated with neurotoxic substances (e.g., Aβ). | • Cell viability (MTT, Trypan blue exclusion) • Apoptosis markers (caspase-3 activation) • ERK and PI3-kinase/Akt pathway phosphorylation (Western blot) | | Enzyme Inhibition [4] | In vitro: Enzyme activity assays. | • Inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE1) IC₅₀ values. | | Lipid Metabolism (THRA Activation) [5] | In silico: Molecular docking with the Thyroid Hormone Receptor Alpha (THRA). In vitro: Hepatocyte models of NAFLD. | • Binding affinity and interaction with THRA/TRAP220 complex • Expression of fatty acid β-oxidation genes • Intracellular lipid accumulation (Oil Red O staining) |
Based on the gathered information, the following diagrams outline a general experimental workflow for bioactivity assessment and the key mechanisms of action for anthocyanidins.
When designing your study, please keep the following points in mind:
This compound is recognized as one of the less common anthocyanidins found in nature [1] [2]. The table below summarizes the key information available from the search results.
| Aspect | Available Information | Key Gaps |
|---|---|---|
| Chemical Identity | Listed as an anthocyanidin with an orange color [1]. | No specific data on its concentration range in plants or its stability. |
| General Analytical Techniques | HPLC-DAD/MS: Common for anthocyan(id)in separation & identification [3]. NMR: Used for definitive structural confirmation [3]. | No dedicated HPLC or LC-MS conditions (e.g., mobile phase, column, gradient) for this compound. | | Method Validation Parameters | Specificity, linearity, LOD, LOQ, accuracy, precision [4] [3]. | No validation data (e.g., LOD/LOQ values, recovery rates, calibration curves) for this compound. |
One study on Cinnamomum camphora listed this compound as one of the 27 anthocyanins detected using LC-MS/MS, confirming that modern techniques can identify it in complex plant matrices [5]. However, the study did not provide a detailed methodology for its quantification or validation.
Since a direct method is not available, you will need to develop and validate one. The following workflow outlines the key stages, based on established practices for anthocyanin analysis.
Once the method is developed, it must be validated. The key parameters, as defined by guidelines like ICH, are summarized below [4] [3].
| Validation Parameter | Experimental Approach & Data Presentation |
|---|---|
| Specificity | Demonstrate that the this compound peak is pure and resolved from other compounds in the plant extract. Supporting Data: Chromatograms showing peak resolution [3]. |
| Linearity & Range | Analyze at least 5 concentrations of the standard in triplicate. Supporting Data: A calibration curve (plot of concentration vs. peak area) and the regression coefficient (R²) [4]. |
| Limit of Detection (LOD) & Quantification (LOQ) | LOD: Typically 3.3×σ/S LOQ: Typically 10×σ/S (σ: standard deviation of response; S: slope of calibration curve) [4]. | | Accuracy | Perform a recovery study by spiking a known amount of standard into a plant sample and measuring the recovered amount. Supporting Data: Percentage recovery [4] [3]. | | Precision | Repeatability: Analyze multiple replicates of the same sample on the same day. Intermediate Precision: Analyze on different days or by different analysts. Supporting Data: Relative Standard Deviation (RSD%) of the results [4]. |
Given the current lack of a specific protocol, here are concrete steps you can take:
This compound is one of the 19 naturally occurring anthocyanidins, which are the aglycone (non-sugar) components of anthocyanin pigments [1]. The table below summarizes its core chemical characteristics:
| Property | Description |
|---|---|
| Chemical Class | Anthocyanidin (Flavonoid) [1]. |
| Core Structure | Flavylium (2-phenylbenzopyrylium) ion [2]. |
| Substitution Pattern | Hydroxyl groups at positions 3, 5, 6, 7, and 4' [3] [1]. |
| Color | Orange [3]. |
| Reported Source | Detected as a differential metabolite in the leaves of Cinnamomum camphora (camphor tree) [4]. |
To build a comparative guide, the following experimental approaches are standard in the field for profiling anthocyanidins like this compound:
Metabolite Profiling with LC-MS/MS
Transcriptome Sequencing (RNA-Seq)
The following diagram illustrates the logical workflow that integrates these two key experimental methods to connect phenotypic observation with molecular data.
It's important to interpret the available data with the following context:
Molecular dynamics simulations suggest Aurantinidin may help disrupt the progression of Alzheimer's disease by targeting intermediate forms of β-amyloid (Aβ) proteins, which are key in the disease's development [1].
The table below compares the disruptive effects of five anthocyanidins on Aβ1-42 protofibrils:
| Anthocyanidin | Protofibril-Destruction Capacity (Relative Efficacy) | Key Interaction Mechanisms |
|---|---|---|
| This compound | Most Effective | Disrupts F4-L34-V36 hydrophobic core; inserts between L34-V36; interacts with V40; disrupts K28-A42 salt bridge [1]. |
| Cyanidin (CYA) | Effective | Disrupts F4-L34-V36 hydrophobic core; interacts with L34, V36, and V40 [1]. |
| Delphinidin (DEL) | Less Effective | Binds to protein surface; limited disruption of core structure [1]. |
| Peonidin (PEO) | Less Effective | Similar to DEL, binds to protein surface with limited core disruption [1]. |
| Pelargonidin (PEL) | Moderately Effective | Disrupts F4-L34-V36 hydrophobic core and K28-A42 salt bridge (less than AUR) [1]. |
This compound's superior efficacy is attributed to its specific molecular structure. The key structural feature is a single hydroxyl group on its B-ring at the 4' position. This simple structure allows it to effectively penetrate and destabilize the core of the protein aggregate [1]. In contrast, anthocyanidins with more complex B-ring substitutions (like multiple hydroxyl or methoxyl groups) are bulkier and less effective at this core disruption [1].
The data on this compound's disruptive effects on Aβ protofibrils comes from in silico molecular dynamics (MD) simulations [1].
The diagram below illustrates the conceptual mechanism and experimental workflow derived from these simulations:
Beyond neuroprotection, anthocyanidins as a class are known for several key activities, though direct evidence for this compound is less comprehensive.
Anthocyanidins are potent antioxidants. Their activity depends on the number and arrangement of hydroxyl groups on the B-ring [2]. The generic antioxidant mechanism of cyanidin, a close relative, involves scavenging free radicals via hydrogen atom transfer or single electron transfer, leading to the formation of stable quinone structures [2]. This compound's single B-ring hydroxyl group suggests it has antioxidant potential, though it may be less potent than anthocyanidins with multiple hydroxyl groups (e.g., Delphinidin) [2].
While the computational data on this compound is compelling, there are significant research gaps to address:
Future research should prioritize experimental validation of the computational predictions, particularly in cellular and animal models of Alzheimer's disease.
The table below summarizes the available information on this compound, including its structure and the current level of evidence for its bioactivity.
| Property | Description | Relevant Study Details |
|---|---|---|
| Chemical Structure | An anthocyanidin; specific substitution pattern of hydroxyl/methyl groups on core flavylium structure [1]. | N/A |
| Anti-Inflammatory Evidence (Indirect) | Identified in Clitoria ternatea flower extract (CTE), which demonstrated anti-inflammatory and wound-healing properties [2]. | Experimental Model: Human telomerase-immortalized corneal epithelial (hTCEpi) cells. Method: Scratch assay, gene expression (qRT-PCR), immunofluorescence. Finding: CTE promoted wound closure and upregulated wound-healing markers (CK3, Cx43). | | Anti-Amyloid Evidence (Computational) | Exhibited the strongest disruptive effect on Aβ1-42 protofibrils, a structure linked to Alzheimer's disease inflammation & toxicity [1] [3]. | Method: Microsecond-scale Molecular Dynamics (MD) Simulations. Finding: this compound most effectively disrupted K28-A42 salt bridges and F4-L34-V36 hydrophobic core. | | Antioxidant Potential (Theoretical) | Density Functional Theory (DFT) calculations suggest important antioxidant activity based on ionization potentials and O-H bond dissociation energies [4]. | Method: DFT at B3LYP/6-31++G(d,p) level. Finding: Consistent with significant antioxidant potential. |
For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key methodologies from the cited studies.
This protocol explains how the interaction between this compound and Aβ protofibrils was simulated [1].
This protocol describes the experimental validation of Clitoria ternatea extract (CTE), which contains this compound, on corneal epithelial cells [2].
The diagram below illustrates the proposed mechanistic pathways for this compound's bioactivities based on the gathered research, and integrates the experimental workflow for validation.
Diagram 1: Proposed mechanisms of action for this compound based on computational and extract-based studies.
The following workflow maps the key experimental steps from the cited in-vitro study.
Diagram 2: Experimental workflow for validating the bioactivity of an this compound-containing extract.
The current data, while promising, comes with important caveats:
For researchers, the next logical steps include: